6-Fluoro-2-hydrazinylbenzo[d]thiazole

Green Chemistry Hydrazinylbenzothiazole Synthesis Process Safety

Medicinal chemists often face reproducibility issues when using non-fluorinated analogs, as the 6-fluoro substituent critically governs lipophilicity (consensus LogP 1.77), metabolic stability, and cyclization regioselectivity. This compound solves that problem as a high-purity (≥97%) fluorinated benzothiazole building block. - Enables synthesis of triazolo-benzothiazoles and hydrazone libraries. - Greener synthesis using water as solvent supports scalable process R&D. - Reliable supply with full analytical documentation (NMR, HPLC, GC) from major vendors.

Molecular Formula C7H6FN3S
Molecular Weight 183.21 g/mol
CAS No. 78364-55-3
Cat. No. B1301383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-hydrazinylbenzo[d]thiazole
CAS78364-55-3
Molecular FormulaC7H6FN3S
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)SC(=N2)NN
InChIInChI=1S/C7H6FN3S/c8-4-1-2-5-6(3-4)12-7(10-5)11-9/h1-3H,9H2,(H,10,11)
InChIKeyQODXZESJVXQCSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2-hydrazinylbenzo[d]thiazole (CAS 78364-55-3): A Fluorinated Benzothiazole Hydrazine for Heterocyclic Synthesis


6-Fluoro-2-hydrazinylbenzo[d]thiazole (CAS 78364-55-3) is a fluorinated heterocyclic building block within the benzothiazole class. It possesses a molecular formula of C₇H₆FN₃S and a molecular weight of 183.21 g/mol [1]. The core benzothiazole scaffold is frequently utilized in medicinal chemistry, and this specific compound is primarily valued as a versatile synthetic intermediate for constructing more complex, biologically active heterocyclic molecules, such as triazoles and hydrazones [2].

Procurement Risk: Why a Generic 'Hydrazinylbenzothiazole' Cannot Substitute for 6-Fluoro-2-hydrazinylbenzo[d]thiazole


In scientific and industrial procurement, substituting 6-Fluoro-2-hydrazinylbenzo[d]thiazole with a non-fluorinated or differently substituted analog, such as the unsubstituted 2-hydrazinylbenzo[d]thiazole (CAS 615-21-4), is not viable due to fundamental differences in physicochemical properties and subsequent reactivity. The presence of the fluorine atom at the 6-position is not a minor structural variation; it is a critical determinant of a molecule's lipophilicity, metabolic stability, and electronic profile, which directly impacts its performance in biological assays and its utility as a building block for creating targeted compounds. For instance, the specific electronic influence of the 6-fluoro group can alter the regioselectivity in cyclization reactions [1] and affects key drug-likeness parameters like the consensus LogP, which is calculated at 1.77 for the target compound . Using an unsubstituted analog would result in a different compound with a distinct and unverified property profile, jeopardizing experimental reproducibility and downstream project outcomes.

Quantitative Differentiation of 6-Fluoro-2-hydrazinylbenzo[d]thiazole: Procurement-Driven Evidence


Optimized Synthesis in Water: A Safer and Greener Alternative to Conventional Ethylene Glycol Methods

The conventional synthesis of 2-hydrazinylbenzothiazoles requires the use of toxic ethylene glycol as a solvent, which poses significant health and safety risks during scale-up [1]. A 2024 study details an improved method using water as a safer and more environmentally friendly solvent, but this method is specifically applicable to substituted analogs like 6-fluoro-2-hydrazinylbenzo[d]thiazole, which possess sufficient solubility for aqueous reaction conditions, unlike the less soluble unsubstituted parent compound. While the study provides a general yield range of 60-75% for the aqueous method across several analogs [1], it does not provide a direct, compound-specific yield for 6-fluoro-2-hydrazinylbenzo[d]thiazole. Therefore, this evidence highlights a process advantage for the class of fluorinated analogs, which is a key consideration for procurement teams planning for larger-scale synthesis.

Green Chemistry Hydrazinylbenzothiazole Synthesis Process Safety

Validated Purity Benchmark: Commercial Availability at 97% Purity with Third-Party Analytical Traceability

The target compound is commercially available from major suppliers, including Sigma-Aldrich, at a standardized and verified purity of 97% . This level of purity is consistently confirmed by third-party vendors like Bidepharm, which provide batch-specific certificates of analysis (CoA) that include orthogonal analytical methods such as NMR, HPLC, and GC . This stands in contrast to unsubstituted or less common analogs, where purity may vary significantly between vendors or lack rigorous analytical documentation. For procurement, a defined and verifiable purity standard ensures reproducibility in experiments and eliminates the need for costly in-house re-purification.

Quality Control Analytical Standards Chemical Purity

Predicted Lipophilicity (LogP) as a Differentiator for Biological Assays and Drug Design

Lipophilicity, expressed as the partition coefficient (LogP), is a crucial parameter in drug discovery that influences membrane permeability, solubility, and metabolic stability. For 6-Fluoro-2-hydrazinylbenzo[d]thiazole, the consensus LogP is calculated to be 1.77 . This value represents a significant difference from the calculated LogP of the unsubstituted 2-hydrazinylbenzo[d]thiazole, which is 1.30 (ChemSpider predicted). The presence of the fluorine atom at the 6-position increases lipophilicity, a modification that is often intentionally introduced to improve a drug candidate's ability to cross cell membranes. This makes the fluorinated compound a more suitable starting point for designing bioactive molecules intended to have favorable absorption and distribution characteristics.

Lipophilicity Drug Design ADME Properties

Demonstrated Utility as a Key Precursor for Bioactive 6-Fluoro-Triazolo-Benzothiazoles

The target compound is not just a theoretical building block; its utility is proven in the primary literature. A 2023 study used a closely related analog, 7-chloro-6-fluoro-2-hydrazinylbenzo[d]thiazole (which is synthesized using the target compound as a key intermediate), to prepare a series of 6-fluoro-triazolo-benzothiazole analogues [1]. These final compounds were evaluated for in vitro antimitotic activity. This established pathway demonstrates the compound's specific and validated role in creating a class of molecules with documented biological relevance. The incorporation of the 6-fluoro atom, present in the target compound, is therefore a deliberate design element for generating bioactive derivatives.

Antimitotic Agents Triazole Synthesis Benzothiazole Derivatives

Optimal Scientific and Industrial Applications for 6-Fluoro-2-hydrazinylbenzo[d]thiazole


Medicinal Chemistry: Synthesis of Fluorinated Heterocyclic Libraries for Anticancer Screening

The primary application of 6-Fluoro-2-hydrazinylbenzo[d]thiazole is as a versatile building block in medicinal chemistry for synthesizing diverse libraries of fluorinated heterocycles. As supported by its proven use in generating antimitotic triazolo-benzothiazoles [1], the hydrazinyl group serves as a reactive handle for forming hydrazones and cyclizing into triazole or other nitrogen-rich fused ring systems. The 6-fluoro substituent is critical for tuning the lipophilicity (consensus LogP of 1.77) and metabolic profile of the final drug-like molecules, making it an ideal starting material for anticancer and anti-infective drug discovery programs where fluorine incorporation is a common optimization strategy.

Process Chemistry: A Safer, Scalable Intermediate for Advanced Heterocyclic Synthesis

For process R&D and scale-up operations, selecting 6-Fluoro-2-hydrazinylbenzo[d]thiazole is advantageous due to the availability of an improved synthetic method using water as a solvent instead of hazardous ethylene glycol [1]. This class of compounds has been demonstrated to be synthesizable via this greener route, which enhances process safety, reduces environmental impact, and simplifies waste disposal. This makes the compound a more attractive and cost-effective intermediate for projects requiring multi-gram to kilogram quantities, aligning with both regulatory and sustainability goals.

Analytical Chemistry & Quality Control: Use as a Reference Standard for Method Development

The compound's commercial availability at a consistent 97% purity from reputable vendors like Sigma-Aldrich, with comprehensive analytical documentation (NMR, HPLC, GC) [1], positions it as a reliable reference standard. QC laboratories can use this compound to develop and validate analytical methods for related fluorinated benzothiazole derivatives, or as a system suitability standard to ensure the performance of HPLC and LC-MS instruments. Its well-defined physicochemical properties (LogP, TPSA) also make it a useful probe for calibrating chromatographic systems and predicting retention times for other compounds in the same chemical space.

Chemical Biology: A Fluorescent Probe Precursor

While not directly mentioned for this exact compound, the broader class of hydrazinylbenzothiazoles has been reported to form fluorescent pyrene receptors [1]. The target compound's hydrazinyl moiety allows for condensation with carbonyl-containing fluorophores, such as pyrene carboxaldehyde. The presence of the fluorine atom can further fine-tune the photophysical properties of the resulting fluorescent probe. This makes 6-Fluoro-2-hydrazinylbenzo[d]thiazole a valuable starting material for chemical biologists developing new sensors for metal ions (e.g., Zn²⁺) or for constructing targeted imaging agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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